molecular formula C10H13NO B13677786 2-Amino-3,4,5-trimethylbenzaldehyde

2-Amino-3,4,5-trimethylbenzaldehyde

Cat. No.: B13677786
M. Wt: 163.22 g/mol
InChI Key: CWBVRJICIOPYOT-UHFFFAOYSA-N
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Description

2-Amino-3,4,5-trimethylbenzaldehyde is a substituted benzaldehyde derivative featuring an amino group at position 2 and methyl groups at positions 3, 4, and 5 on the aromatic ring.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-amino-3,4,5-trimethylbenzaldehyde

InChI

InChI=1S/C10H13NO/c1-6-4-9(5-12)10(11)8(3)7(6)2/h4-5H,11H2,1-3H3

InChI Key

CWBVRJICIOPYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)N)C=O

Origin of Product

United States

Preparation Methods

The preparation of 2-amino-3,4,5-trimethylbenzaldehyde typically involves multi-step synthetic routes starting from suitably substituted benzene derivatives. The key challenges include selective introduction of the amino group at position 2 and formylation at position 1, while maintaining the trimethyl substitution at positions 3, 4, and 5.

Two broad synthetic approaches are commonly reported:

Preparation Methods Analysis

Direct Electrophilic Substitution and Amination Route

This method involves starting from 1,2,3-trimethylbenzene or related trimethylbenzenes, followed by formylation and amination steps.

Step 1: Formylation
  • The formyl group introduction is achieved by a Lewis acid-catalyzed electrophilic substitution reaction.
  • For example, using oxoethanoic acid (glyoxylic acid) and hydrochloric acid in the presence of a Lewis acid catalyst such as trifluoromethanesulfonic acid sodium salt or boron trifluoride.
  • The reaction proceeds under heating (40–100°C) for 3–10 hours to produce the corresponding benzyl chloride intermediate.
Step 2: Oxidation to Aldehyde
  • The benzyl chloride intermediate undergoes oxidation in the presence of urotropine (hexamethylenetetramine) and organic acids (acetic acid or propionic acid).
  • Organic solvent extraction (e.g., petroleum ether or ethyl acetate) is used to isolate the organic phase.
  • Concentration under reduced pressure and cooling yields the aldehyde product.
Step 3: Amination
  • Amination at position 2 can be achieved by nucleophilic substitution or reductive amination, depending on the intermediate.
  • Hydrazine hydrate reflux or other reductive agents may be used to convert ester or acyl derivatives into the amino aldehyde.
Example Synthesis Parameters
Parameter Range / Value
Lewis acid catalyst 0.1–1.0 molar ratio relative to substrate; e.g., trifluoromethanesulfonic acid sodium salt 7 g per 16.8 g substrate
Oxoethanoic acid 1.0–3.0 molar ratio
Hydrochloric acid 20–37% concentration, 1.0–3.0 molar ratio
Reaction temperature 40–100°C
Reaction time 3–10 hours
Organic solvents Petroleum ether, ethyl acetate
Organic acids Acetic acid, propionic acid
Yield ~60% (for 3,4,5-trimethoxybenzaldehyde analog)
Purity ~58.7% (GC analysis)

Note: These conditions are adapted from related 3,4,5-trimethoxybenzaldehyde synthesis due to structural similarity and are indicative of the general approach to 2-amino-3,4,5-trimethylbenzaldehyde preparation.

Multi-Step Synthesis from Vanillin Derivatives

Though primarily reported for 3,4,5-trimethoxybenzaldehyde, this route can be adapted for 2-amino-3,4,5-trimethylbenzaldehyde by modifying substituents.

Step 1: Bromination of Vanillin
  • Vanillin is brominated in acidic solvent media such as 48% aqueous hydrobromic acid or glacial acetic acid at low temperatures (0–5°C) to yield 5-bromovanillin.
Step 2: Hydrolysis and Hydroxylation
  • The brominated intermediate is treated with alkali metal hydroxide (e.g., sodium hydroxide) and catalytic copper powder (1–10 mol%) in water at 50–120°C.
  • This step converts 5-bromovanillin to 5-hydroxyvanillin.
Step 3: Methylation
  • The hydroxyl group is methylated using dimethyl sulfate (15–25% excess) and powdered alkali metal carbonate (e.g., sodium carbonate) in organic solvents such as acetone, methyl ethyl ketone, or tetrahydrofuran.
  • The reaction is conducted at reflux temperatures (40–120°C).
Step 4: Amination (Adaptation)
  • To introduce the amino group at position 2, further nitration followed by reduction or direct amination methods can be employed on the methylated intermediate.
  • Specific conditions depend on the substrate and desired substitution pattern.
Example Synthesis Parameters
Step Conditions / Reagents Yield / Notes
Bromination Vanillin + bromine in 48% HBr or glacial acetic acid, 0–5°C High yield of 5-bromovanillin
Hydrolysis NaOH + Cu powder (3 mol%) in water, 50–120°C Conversion to 5-hydroxyvanillin
Methylation Dimethyl sulfate (15–25% excess), Na2CO3, acetone, reflux (40–120°C) High yield, ~90% purity
Amination (adapted) Nitration + reduction or direct amination steps Requires optimization

This multi-step process is noted for its practicality and scalability in industrial settings.

Comparative Summary of Preparation Methods

Feature Direct Electrophilic Substitution Route Multi-Step Vanillin Derivative Route
Starting Material 1,2,3-Trimethylbenzene or related trimethylbenzenes Vanillin
Key Reactions Lewis acid-catalyzed formylation, oxidation, amination Bromination, hydrolysis, methylation, amination
Reaction Conditions Moderate temperature (40–100°C), acidic medium Low to moderate temperature (0–120°C), acidic and basic media
Catalysts / Reagents Lewis acids (e.g., trifluoromethanesulfonic acid sodium), urotropine Bromine, NaOH, Cu powder, dimethyl sulfate, Na2CO3
Yield and Purity Moderate yield (~60%), moderate purity (~59%) High yield (~90%), high purity (~99%)
Scalability Suitable for batch synthesis Highly practical for large-scale synthesis
Complexity Fewer steps but requires careful control of conditions More steps but well-established industrial process

Research Findings and Notes

  • The direct substitution method offers a relatively straightforward approach but may suffer from lower purity and yield, requiring further purification steps.
  • The vanillin-derived multi-step synthesis, although more complex, yields higher purity and is more amenable to scale-up.
  • Amination at position 2 is often achieved via nitration followed by reduction or direct substitution, but specific protocols for 2-amino-3,4,5-trimethylbenzaldehyde are less documented and may require tailored optimization.
  • The choice of organic solvents and acids significantly influences the reaction efficiency and product isolation.
  • Lewis acid catalysts such as boron trifluoride and trifluoromethanesulfonic acid sodium salt are effective in activating electrophilic substitution for formylation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,5-trimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: 2-Amino-3,4,5-trimethylbenzoic acid.

    Reduction: 2-Amino-3,4,5-trimethylbenzyl alcohol.

    Substitution: Various amides or secondary amines depending on the substituent.

Scientific Research Applications

2-Amino-3,4,5-trimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme reactions and as a building block for biologically active compounds.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5-trimethylbenzaldehyde depends on its specific application. In general, the compound can act as a nucleophile due to the presence of the amino group, which can participate in various chemical reactions. The aldehyde group can also undergo nucleophilic addition reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-amino-3,4,5-trimethylbenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituents, synthesis, and applications:

Compound Name Substituents Functional Groups Synthesis Method Key Properties/Applications References
2-Amino-3,4,5-trimethylbenzaldehyde 3,4,5-trimethyl Aldehyde, amine Not explicitly described in evidence Hypothetical: Potential use in heterocyclic synthesis (e.g., acridinones or quinazolinones) N/A
2-Amino-3,5-dibromobenzaldehyde 3,5-dibromo Aldehyde, amine Reacted with dimedone to form dihydroacridinones Precursor for bioactive heterocycles (e.g., antitumor agents)
2-Amino-3,5-dibromobenzamide 3,5-dibromo Amide, amine Iodine-catalyzed condensation with cyclohexane-1,3-dione Forms bisquinazolinones with tunable photophysical properties
Substituted benzaldehydes (general) Variable (e.g., Cl, Br) Aldehyde, variable Reflux with triazoles or amines Intermediate for pharmaceuticals (e.g., antimicrobial agents)

Key Observations:

Substituent Effects: Halogen vs. Methyl Groups: Bromine substituents (e.g., in 2-amino-3,5-dibromobenzaldehyde) enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . Positioning: 3,4,5-Trimethyl substitution creates significant steric bulk compared to 3,5-dibromo analogs, which could hinder access to the aldehyde group in nucleophilic reactions.

Synthetic Utility: Brominated analogs are commonly used in heterocycle synthesis (e.g., acridinones and quinazolinones) due to their reactivity in condensation and cross-coupling reactions . Methyl-substituted benzaldehydes may require harsher conditions for similar transformations due to reduced electron-withdrawing effects.

Photophysical and Biological Activity: Bisquinazolinones derived from 2-amino-3,5-dibromobenzamide exhibit strong intramolecular charge transfer (ICT) properties, making them candidates for optoelectronic materials . Methyl groups in 2-amino-3,4,5-trimethylbenzaldehyde could hypothetically reduce ICT effects but enhance stability in hydrophobic environments.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3,4,5-trimethylbenzaldehyde under mild conditions?

A common method involves condensation reactions using substituted benzaldehydes. For example, refluxing a substituted benzaldehyde with an amine precursor in absolute ethanol, catalyzed by glacial acetic acid, under reduced pressure to isolate the product. This approach minimizes side reactions and ensures moderate yields . Adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine) and optimize reaction time (e.g., 4–6 hours) based on precursor solubility.

Q. How to characterize the purity and structural integrity of 2-Amino-3,4,5-trimethylbenzaldehyde?

Use a combination of spectroscopic techniques:

  • NMR : Identify methyl groups (δ ~2.1–2.5 ppm for CH₃) and aldehyde protons (δ ~9.8–10.2 ppm). Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (e.g., HSQC, HMBC) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Calibrate using a reference standard.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What safety protocols are essential when handling 2-Amino-3,4,5-trimethylbenzaldehyde in the laboratory?

  • Eye/Skin Protection : Wear nitrile gloves and goggles. In case of contact, flush eyes with water for 10–15 minutes and wash skin with soap/water for 15 minutes .
  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • Waste Disposal : Neutralize aldehyde-containing waste with sodium bisulfite before disposal.

Advanced Research Questions

Q. How does the substitution pattern on the benzaldehyde ring influence its reactivity in Schiff base formation?

The electron-donating methyl groups in 2-Amino-3,4,5-trimethylbenzaldehyde may sterically hinder nucleophilic attack during imine formation. Compare reactivity with other substituted benzaldehydes (e.g., nitro-, methoxy-, or halogen-substituted) to assess electronic and steric effects. Use kinetic studies (e.g., monitoring reaction progress via FTIR or UV-Vis) to quantify activation barriers .

Q. What experimental approaches can assess the mutagenic potential of 2-Amino-3,4,5-trimethylbenzaldehyde?

  • Ames Test : Use Salmonella typhimurium strains (e.g., TA98, TA100) to detect frameshift or base-pair mutations. Include metabolic activation (S9 liver homogenate) to simulate in vivo conditions .
  • DNA Adduct Analysis : Employ ³²P-postlabeling or LC-MS/MS to detect covalent DNA adducts, indicative of genotoxicity .
  • Comparative Studies : Benchmark against known mutagens (e.g., MeIQx or PhIP) to contextualize potency .

Q. How to resolve contradictions in spectroscopic data when synthesizing derivatives of 2-Amino-3,4,5-trimethylbenzaldehyde?

  • Signal Overlap : For crowded NMR spectra, use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to separate overlapping peaks .
  • Crystallography : Grow single crystals of derivatives for X-ray diffraction to unambiguously confirm regiochemistry .
  • Computational Modeling : Compare experimental IR or NMR spectra with DFT-calculated values (e.g., using Gaussian software) to validate structures .

Methodological Notes

  • Synthesis Optimization : Vary solvent polarity (e.g., ethanol vs. DMF) to improve yields of Schiff base derivatives .
  • Toxicity Screening : Include negative controls (e.g., unmodified DNA or non-mutagenic analogs) in mutagenicity assays to rule out false positives .
  • Data Reproducibility : Replicate experiments under controlled conditions (e.g., inert atmosphere for air-sensitive reactions) .

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